molecular formula C9H18F2N2O B2536427 2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine CAS No. 2551119-10-7

2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine

Cat. No. B2536427
CAS RN: 2551119-10-7
M. Wt: 208.253
InChI Key: IYYZIGPLKFECBC-UHFFFAOYSA-N
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Description

“2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine” is a chemical compound with the molecular formula C9H18F2N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The InChI code for “2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine” is 1S/C9H15F2NO3.ClH/c10-8(11)6-15-7-2-1-3-12(4-7)5-9(13)14;/h7-8H,1-6H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine” are not detailed in the available literature, piperidine derivatives are known to undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis and Spectral Identification

Research has led to the synthesis and spectral identification of compounds derived from 2-(piperidin-4-yl)ethanamine, demonstrating their potential in medicinal chemistry for various applications, including acting as pancreatic lipase inhibitors. These compounds show promise due to their significant antibacterial and antioxidant activities, indicating a broad range of potential applications in drug discovery and development (Warad et al., 2020).

Corrosion Inhibition

The targeted synthesis of cadmium(II) Schiff base complexes has been explored for their corrosion inhibition properties on mild steel, revealing a novel application of similar compounds in materials science and engineering. This research opens up new possibilities for the development of corrosion-resistant materials using Schiff base chemistry (Das et al., 2017).

Fluorinated Nitrogen Heterocycles

The combination of gold catalysis and Selectfluor has been employed for the synthesis of fluorinated nitrogen heterocycles, showcasing a methodological advancement in the synthesis of fluorinated compounds. This technique's application in synthesizing 3-fluoro-2-methylene-pyrrolidine and -piperidine from aminoalkynes highlights its potential in developing novel compounds for pharmaceutical research (Simonneau et al., 2011).

DNA Binding and Cytotoxicity

Cu(II) complexes of tridentate ligands have been synthesized and characterized for their DNA binding capabilities and cytotoxicity, providing insights into their potential therapeutic applications. The research demonstrates these complexes' significant binding propensity to DNA and their activity as potent agents in cancer therapy (Kumar et al., 2012).

Piperidine Scaffolds

Studies have shown the utility of certain compounds as chiral, nonracemic, and stable 2-piperideine equivalents in constructing substituted piperidines. This methodology provides a new pathway for synthesizing complex piperidine structures, which could have wide-ranging applications in medicinal chemistry and drug design (Poupon et al., 2004).

Synthesis of Functional Alkoxyamines

Research into the synthesis of functional alkoxyamines for the creation of well-defined star polymers showcases the application of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO)-based alkoxyamines in polymer science. This work highlights the potential for developing new materials with specific properties tailored through controlled polymerization techniques (Miura & Yoshida, 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[3-(2,2-difluoroethoxy)piperidin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F2N2O/c10-9(11)7-14-8-2-1-4-13(6-8)5-3-12/h8-9H,1-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYZIGPLKFECBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine

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